3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
3,5-dimethyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12;;/h10-13H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZUZEBYDWBBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can lead to fully saturated piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride serves as a scaffold for designing new drugs targeting various biological pathways. Its structural features allow for modifications that can enhance pharmacological properties. Research indicates its potential as a lead compound in developing treatments for neurological disorders due to its interaction with neurotransmitter receptors .
Therapeutic Investigations:
Studies have shown that this compound may modulate neurotransmitter systems involved in mood regulation and cognition. Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics to assess its viability as a therapeutic agent .
Neuropharmacology
Receptor Interaction Studies:
The compound has been investigated for its effects on neurotransmitter receptors, including dopamine and serotonin receptors. These interactions suggest that it could influence signaling pathways related to mood and cognitive functions .
Case Study:
A study highlighted the compound's ability to alter receptor activity in preclinical models, indicating its potential role in treating conditions such as depression and anxiety disorders. Further investigations are required to establish precise mechanisms and therapeutic efficacy .
Synthetic Organic Chemistry
Building Block for Complex Molecules:
In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex piperidine derivatives. Its versatility allows chemists to create a variety of compounds with diverse biological activities .
Synthesis Methods:
The synthesis typically involves multiple steps, including hydrogenation of pyridine derivatives using various catalysts such as cobalt or ruthenium. The process can yield high selectivity and efficiency, making it a valuable method for producing piperidine-based compounds .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Selected Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride | Not explicitly stated* | ~330 (estimated) | Not reported | Bicyclic piperidine, dual methyl groups |
| 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) | C₁₄H₂₂Cl₂N₂O₃ | 337.25 | 189–192 | Benzyloxyimino group, methoxy substituents |
| 4-(Diphenylmethoxy)piperidine hydrochloride | C₁₈H₂₂ClNO | 303.83 | Not reported | Diphenylmethoxy substitution |
| Vapitadine dihydrochloride | C₁₇H₂₄Cl₂N₄O | 369.29 | Not reported | Spiro-imidazo-benzazepine core |
*Estimated based on dihydrochloride salt formation.
Key Observations:
Substituent Effects on Melting Points: Compound 13c (189–192°C) exhibits a higher melting point than 3,5-dimethyl derivative (data unavailable), likely due to hydrogen bonding from the amino and benzyloxyimino groups . 4-(Diphenylmethoxy)piperidine hydrochloride lacks reported melting data, but its bulkier diphenylmethoxy group may reduce crystallinity compared to methyl-substituted analogues .
Spectroscopic Differences :
- 13c shows a molecular ion peak at m/z 278 (M+H)+ in MS-ESI, whereas 3,5-dimethyl derivative’s mass spectrum is unreported. Structural variations in substituents (e.g., methoxy vs. methyl groups) would alter fragmentation patterns .
Conformational Flexibility: Piperidine rings in similar compounds (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) adopt chair conformations, as observed in X-ray crystallography. The 3,5-dimethyl substitution in the target compound may enforce rigidity, influencing binding to biological targets .
Biological Activity
3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features two piperidine rings and two methyl groups at the 3 and 5 positions. Its IUPAC name reflects this complex structure, which is crucial for its biological activity. The compound's molecular formula is CHClN, indicating the presence of two hydrochloride ions.
This compound interacts with various neurotransmitter receptors and enzymes, modulating their activity. This modulation can lead to significant biological effects, including:
- Neurotransmitter Receptor Interaction : The compound may influence signaling pathways related to mood regulation and cognition. Its structural similarity to other biologically active compounds suggests potential interactions with acetylcholine receptors, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in neurotransmitter breakdown, thereby enhancing neurotransmitter availability in synaptic clefts .
1. Cognitive Disorders
Research has shown that compounds similar to this compound exhibit potential in treating cognitive disorders such as Alzheimer's disease. They have been found to inhibit AChE effectively, which is critical for managing symptoms associated with cognitive decline .
2. Cancer Therapy
Recent studies have explored the anticancer properties of piperidine derivatives. For example, one study reported that a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a potential role in cancer treatment . The mechanism involved apoptosis induction and enhanced interaction with protein binding sites due to structural modifications.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other piperidine derivatives reveals notable differences in biological activity:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Fentanyl | High analgesic potency | μ-opioid receptor agonist |
| Donepezil | AChE inhibitor | Enhances acetylcholine levels |
| 4-Aminomethylpiperidine | Anticancer activity | Induces apoptosis in cancer cells |
The structural variations among these compounds significantly influence their biological activities and therapeutic potentials.
Case Study: Alzheimer’s Disease
A study focused on a piperidine derivative similar to our compound showed that it effectively inhibited both AChE and BuChE enzymes. This dual inhibition resulted in improved cognitive function in animal models, highlighting the therapeutic potential of such compounds in treating Alzheimer’s disease .
Research Findings
In vitro studies have indicated that modifications to the piperidine structure can enhance biological activity. For instance, introducing electron-donating or electron-withdrawing groups on the piperidine ring has been shown to increase antibacterial efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,5-dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride while minimizing byproducts?
- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and analyze their effects on yield and purity. For example, a central composite design (CCD) can identify critical interactions between variables, reducing trial-and-error approaches . Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
-
Purity : High-performance liquid chromatography (HPLC) with UV detection at 206–220 nm (sensitive to piperidine derivatives) .
-
Structural Confirmation : 1H/13C NMR for stereochemical analysis (e.g., distinguishing axial/equatorial substituents) and LC-MS to confirm molecular weight ([M+H]+ expected ~312–348 amu based on analogs) .
-
Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Parameter Example Data (Analog) Source Molecular Weight 347.85 g/mol (similar derivative) Purity (HPLC) 98.7% (with 0.2% acetone residue) Melting Point 175–177°C (analog)
Q. How should researchers address discrepancies in solubility data across literature sources?
- Methodological Answer : Conduct systematic solubility studies in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol) under controlled temperatures. Compare results with computational predictions (e.g., Hansen solubility parameters) to resolve contradictions. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with GPCRs (common targets for piperidine derivatives) .
- Quantum Chemical Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity in catalytic or inhibitory contexts .
- MD Simulations : Evaluate binding stability over time (50–100 ns trajectories) .
Q. How can researchers resolve contradictions in toxicological data between safety data sheets (SDS) and experimental observations?
- Methodological Answer :
- In Vitro Assays : Perform MTT or LDH assays on human cell lines (e.g., HEK-293) to validate acute toxicity claims. Note that some SDS lack GHS classifications due to incomplete testing .
- Metabolite Screening : Use LC-MS/MS to identify oxidative metabolites that may contribute to unlisted hazards .
- Cross-Reference : Compare SDS data with analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) for consistency .
Q. What experimental frameworks are suitable for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4–8 weeks and monitor degradation via HPLC. Hydrochloride salts are prone to hygroscopicity; use desiccants in storage .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess UV-induced degradation .
Q. How can researchers design a reaction pathway to functionalize the piperidine ring without compromising stereochemistry?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during alkylation or acylation .
- Stereocontrol : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis of substituted derivatives .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
